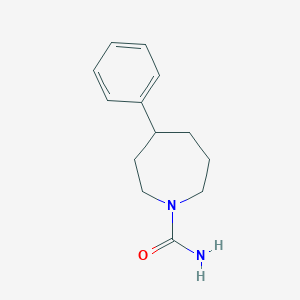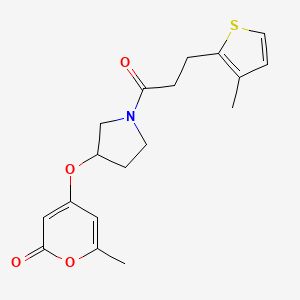
N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, also known as QPP, is a novel compound that has been synthesized for scientific research purposes. QPP is a piperidine-based compound that has shown potential in various studies due to its unique chemical structure and properties.
Mechanism of Action
The exact mechanism of action of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. For example, N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of specific proteins that can induce apoptosis or cell death in cancer cells. N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of the proteasome. N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of HIV-1 integrase, leading to a decrease in viral replication. In addition, N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide for lab experiments is its unique chemical structure and properties, which make it a potential candidate for various scientific research applications. N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one of the limitations of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is its potential toxicity, which may limit its use in certain studies. Additionally, the exact mechanism of action of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is not fully understood, which may limit its potential use in certain research areas.
Future Directions
There are several potential future directions for research on N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide. One area of research could focus on the development of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide as a potential cancer treatment. Further studies are needed to investigate the exact mechanism of action of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in cancer cells and to determine its potential efficacy in vivo. Another area of research could focus on the development of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide as a potential neuroprotective agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential use of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide as an antiviral agent against other viruses such as hepatitis B and C viruses.
Synthesis Methods
The synthesis of N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves the reaction of quinoline-3-carboxaldehyde, 6-(thiophen-2-yl)pyridazine-3-carboxylic acid, and piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in high yield and purity.
Scientific Research Applications
N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been studied extensively for its potential use in various scientific research applications. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been studied for its potential use as an antiviral agent against HIV-1.
properties
IUPAC Name |
N-quinolin-3-yl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c29-23(25-18-14-17-4-1-2-5-19(17)24-15-18)16-9-11-28(12-10-16)22-8-7-20(26-27-22)21-6-3-13-30-21/h1-8,13-16H,9-12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNDRXPZSRBACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3N=C2)C4=NN=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-3-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[2-[2-(furan-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2620539.png)

![2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2620541.png)

![[1,4]Dioxan-2-ylmethyl-methyl-amine hydrochloride](/img/structure/B2620543.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2620545.png)

![Benzyl N-[2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]carbamate](/img/structure/B2620547.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2620549.png)
![N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620550.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B2620554.png)